molecular formula C11H19Cl2N3 B6212593 1-[2-(piperidin-1-yl)pyridin-4-yl]methanamine dihydrochloride CAS No. 2703775-17-9

1-[2-(piperidin-1-yl)pyridin-4-yl]methanamine dihydrochloride

Cat. No.: B6212593
CAS No.: 2703775-17-9
M. Wt: 264.2
InChI Key:
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Description

1-[2-(Piperidin-1-yl)pyridin-4-yl]methanamine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring via a methanamine linker. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(piperidin-1-yl)pyridin-4-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Attachment to Pyridine: The piperidine ring is then attached to the pyridine ring via a methanamine linker. This step often involves nucleophilic substitution reactions where the piperidine nitrogen attacks a suitable electrophilic carbon on the pyridine ring.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid, which enhances its stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Piperidin-1-yl)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its reduced amine forms.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: N-oxides of the original compound.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-[2-(Piperidin-1-yl)pyridin-4-yl]methanamine dihydrochloride is utilized in several fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.

    Industry: Employed in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(piperidin-1-yl)pyridin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[2-(Piperidin-1-yl)pyridin-3-yl]methanamine: Similar structure but with the piperidine ring attached at a different position on the pyridine ring.

    1-[2-(Piperidin-1-yl)pyridin-2-yl]methanamine: Another positional isomer with different biological activities.

    1-[2-(Morpholin-1-yl)pyridin-4-yl]methanamine: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.

Uniqueness: 1-[2-(Piperidin-1-yl)pyridin-4-yl]methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

2703775-17-9

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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